(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is related to the piperazine component of the molecule. Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in the functionalizing deboronation of alkyl boronic esters . This process involves the removal of boron from the molecule, which can affect various biochemical pathways.
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The paralysis induced by piperazine compounds can lead to the expulsion of parasites from the host organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water can affect its bioavailability and, consequently, its efficacy . Additionally, factors such as pH can influence the rate of hydrolysis of boronic pinacol esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Coupling with Pyridine: The protected piperazine is then coupled with a pyridine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Suzuki-Miyaura cross-coupling typically involves a palladium catalyst, a base such as potassium carbonate (K2CO3), and an aryl halide as the coupling partner.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative commonly used in organic synthesis.
Pinacol Boronic Ester: A boronic ester that is often used as a protecting group for boronic acids.
(4-(tert-Butoxycarbonyl)piperazin-1-yl)boronic Acid: A related compound with a similar structure but lacking the pyridine ring.
Uniqueness
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a boronic acid group and a protected piperazine moiety attached to a pyridine ring. This combination of functional groups provides versatility in synthetic applications and potential for diverse biological interactions.
Properties
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-11(15(20)21)5-4-6-16-12/h4-6,20-21H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPZJPDCQGDUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681748 | |
Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-78-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-(3-borono-2-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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